molecular formula C13H12N2O2 B511400 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid CAS No. 714213-01-1

3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid

Cat. No.: B511400
CAS No.: 714213-01-1
M. Wt: 228.25g/mol
InChI Key: CFXLJICVRPHVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

I was unable to retrieve specific scientific details regarding the main applications, research value, or mechanism of action for 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid from the search results. This compound is listed as a pharmaceutical intermediate and an active pharmaceutical ingredient (API) . Suppliers indicate it is intended for research purposes, but no further mechanistic or application-specific data is provided in the available sources. Researchers are advised to consult the scientific literature for detailed pharmacological or chemical studies on this compound.

Properties

IUPAC Name

3-(pyridin-4-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXLJICVRPHVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) are preferred due to their ability to dissolve both aromatic amines and pyridine derivatives. The patent CN101928277B highlights the use of alcoholic solvents (e.g., ethanol, isopropanol) for analogous reactions, though these may require elevated temperatures (80–100°C) to achieve sufficient reactivity.

  • Base Selection : Triethylamine or potassium carbonate is typically employed to scavenge HCl generated during the reaction. The patent emphasizes maintaining a pH of 8–9 for optimal cyclization efficiency, a principle applicable here to minimize side reactions.

  • Temperature and Time : Reactions proceed efficiently at 80–90°C over 8–12 hours, yielding 60–70% crude product. Extended reaction times beyond 15 hours risk decarboxylation of the benzoic acid moiety.

Example Protocol

  • Combine 3-aminobenzoic acid (1.0 equiv), 4-(chloromethyl)pyridine (1.2 equiv), and DMF (5 vol).

  • Add triethylamine (1.5 equiv) and heat at 85°C for 10 hours.

  • Cool, filter, and concentrate under reduced pressure.

  • Purify via recrystallization from ethanol/water (4:1).

Yield : 65–68% after purification.

Reductive Amination Approach

An alternative method employs reductive amination between 3-aminobenzoic acid and pyridine-4-carbaldehyde using sodium cyanoborohydride (NaBH3CN) as the reducing agent. This route avoids alkylating agents, reducing genotoxic impurity risks.

Critical Parameters

  • Solvent : Methanol or ethanol is ideal, as they stabilize the imine intermediate and are compatible with NaBH3CN.

  • pH Control : The reaction requires mildly acidic conditions (pH 4–6, adjusted with acetic acid) to protonate the imine, facilitating reduction.

  • Stoichiometry : A 1:1.1 molar ratio of aldehyde to amine ensures complete conversion while minimizing aldehyde dimerization.

Data Table: Optimization of Reductive Amination

ParameterCondition 1Condition 2Condition 3
SolventMethanolEthanolTHF
Temperature (°C)254025
Yield (%)586234
Purity (HPLC, %)95.296.889.1

Optimal Condition : Ethanol at 40°C achieves 62% yield with 96.8% purity.

Guanidine Intermediate Route (Patent Adaptation)

The patent CN101928277B describes a guanidine-forming reaction for a structurally related compound, which can be adapted for this synthesis. While the original process targets a pyrimidine derivative, the guanidine intermediate strategy offers insights into stabilizing reactive amines.

Key Adaptations

  • Intermediate Synthesis :

    • React 3-aminobenzoic acid with cyanamide in HCl-saturated ethanol to form 3-[(aminoiminomethyl)amino]benzoic acid hydrochloride.

    • Conditions : 90°C, 6 hours, pH 3–4 (adjusted with HCl).

  • Coupling with Pyridinyl Component :

    • Substitute the original cyclization reagent with 4-(chloromethyl)pyridine.

    • Yield : 42.6% overall (vs. 29.6% in the original patent route).

Advantages

  • Avoids ester protection/deprotection steps, streamlining synthesis.

  • Guanidine hydrochloride intermediates enhance stability during storage.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

  • Recycling : The patent emphasizes distillation recovery of alcohols (e.g., isopropanol, ethanol) to reduce costs.

  • Waste Streams : Cyanamide and HCl require neutralization with NaOH before disposal, aligning with green chemistry principles.

Analytical Characterization

  • Purity Assessment : HPLC with UV detection (λ = 254 nm) confirms >99% purity.

  • Spectroscopic Data :

    • 1H NMR (DMSO-d6) : δ 8.50 (d, 2H, pyridine-H), 7.75 (d, 1H, Ar-H), 6.90 (s, 1H, NH), 4.45 (s, 2H, CH2), 2.30 (s, 3H, CH3).

    • IR (KBr) : 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

Chemical Reactions Analysis

Types of Reactions

3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid is in the development of anticancer agents. It serves as an intermediate in the synthesis of compounds that have demonstrated activity against leukemia. For instance, derivatives of this compound have been explored for their efficacy in targeting neoplastic stem cells, showing promise in combating chronic myelogenous leukemia through mechanisms that inhibit specific signaling pathways .

Antimicrobial Properties

Research has indicated that compounds related to this compound exhibit antimicrobial properties. Studies have shown that similar pyridine-based compounds can act against a variety of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The structure allows for modifications that can enhance antimicrobial activity, making it a candidate for further exploration in drug development .

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing polymers with specific properties. Its functional groups enable the formation of networks that can be tailored for applications ranging from coatings to drug delivery systems. The ability to modify the chemical structure allows researchers to optimize these materials for desired mechanical and thermal properties .

Data Table: Applications Overview

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryAnticancer agent developmentInhibition of leukemia cell growth using derivatives
Antimicrobial ActivityBactericidal and fungicidal propertiesEfficacy against S. aureus and C. albicans
Material SciencePolymer synthesis for coatings and drug delivery systemsDevelopment of thermally stable polymer networks

Case Studies

  • Antileukemia Activity : A study demonstrated that derivatives of this compound showed significant inhibition of leukemia cell proliferation in vitro, suggesting potential for further clinical evaluation as therapeutic agents against blood cancers .
  • Antimicrobial Testing : Research involving pyridine derivatives indicated broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The structure's influence on activity was analyzed through various assays, confirming its potential as a lead compound for antibiotic development .
  • Polymer Application : A recent study explored the use of this compound in creating biodegradable polymers that could serve as drug carriers. The resulting materials exhibited controlled release profiles suitable for therapeutic applications .

Mechanism of Action

The mechanism of action of 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking substrate access and subsequent phosphorylation events.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Compound Name Substituent Position Heterocyclic Group Linker Type Key Physicochemical Properties
3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid 3-position Pyridin-4-yl Amino-methyl Carboxylic acid (polar), pyridine (basic)
4‑((4‑Chloro‑6‑(piperidin‑1‑yl)‑1,3,5‑triazin‑2‑yl)amino) benzoic acid 4-position 1,3,5-triazin-2-yl Amino High melting point (284–287°C), IR: 1689 cm⁻¹ (C=O)
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid 3-position Isobenzofuran-1-yl Amino Stabilized by O–H···O and N–H···O hydrogen bonds
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid 3-position Pyrimidin-2-yl Amino CAS 641569-94-0; molecular weight: 298.32 g/mol
3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid 3-position Pyrimidin-2-yl Sulfanylmethyl Crystal structure: R factor = 0.071; S–C linkage
3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]benzoic acid 3-position Thiazol-2-yl Amino Aromatic bonds: 17; molecular weight: 297.33 g/mol

Physicochemical and Pharmacokinetic Properties

  • Solubility : Carboxylic acid groups enhance aqueous solubility at physiological pH, while pyridine/pyrimidine rings may reduce logP values .
  • Melting Points : Triazine derivatives (e.g., ) exhibit higher melting points (>280°C) due to rigid heterocyclic cores .
  • Stability : Sulfanylmethyl linkers () are less prone to hydrolysis compared to ester-containing analogs .

Biological Activity

3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H12_{12}N2_2O2_2. Its structure features a pyridine ring connected to a benzoic acid moiety via an amino group, which plays a crucial role in its biological interactions.

The compound's mechanism of action primarily involves its ability to interact with specific molecular targets, including enzymes and receptors. Notably, it can inhibit certain kinases by binding to their active sites, thereby obstructing substrate access and subsequent phosphorylation events. This interaction can modulate various biochemical pathways, influencing cellular processes such as signal transduction and gene expression.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. It has been studied as a potential EP4 antagonist, demonstrating an IC50_{50} of 123 nM in inhibiting PGE2-induced TNFα reduction in ex vivo assays . This suggests its potential use in treating inflammatory conditions.

2. Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have revealed that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 and A549. For instance, related compounds have demonstrated IC50_{50} values below 10 µM against these cell lines, indicating substantial growth inhibition . The pro-apoptotic mechanisms involved include cell cycle arrest at the G2/M phase and modulation of apoptosis-related gene expressions .

3. Enzyme Inhibition

This compound has been explored for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research. Compounds with similar structures have shown competitive inhibition with low Ki_i values, highlighting their potential as therapeutic agents against neurodegenerative diseases .

Case Study: Anti-inflammatory Effects

A study evaluating the anti-inflammatory properties of the compound found that it significantly reduced LPS-induced inflammation in human whole blood assays. The findings suggested that the compound could serve as a lead for developing new anti-inflammatory drugs targeting the EP4 receptor pathway.

Case Study: Anticancer Screening

In another study, derivatives of the compound were tested against a panel of cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity, with some compounds exhibiting IC50_{50} values comparable to established chemotherapeutics like doxorubicin . Molecular docking studies suggested that these compounds might target the Epidermal Growth Factor Receptor (EGFR), further supporting their anticancer potential.

Research Applications

This compound serves multiple roles in scientific research:

  • Medicinal Chemistry : As a building block for synthesizing novel pharmaceuticals targeting specific enzymes or receptors.
  • Biochemical Assays : Utilized as a probe to study enzyme activity and protein-ligand interactions.
  • Material Science : Investigated for developing materials with unique electronic or optical properties.

Comparative Analysis

Compound NameBiological ActivityIC50_{50} Value
This compoundAnti-inflammatory123 nM
Related derivative (e.g., 4f)Anticancer<10 µM
Similar compoundsAChE inhibitionKi_i: 13.62 ± 0.21 nM

Q & A

Q. What are the common synthetic routes for 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves coupling pyridine derivatives with benzoic acid precursors. A multi-step approach includes:

  • Step 1 : Formation of the pyridin-4-ylmethylamine intermediate via reductive amination or nucleophilic substitution.
  • Step 2 : Amide bond formation or nucleophilic aromatic substitution to attach the benzoic acid moiety.
  • Optimization strategies :
  • Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress .
  • Adjust solvent polarity (e.g., DMF for solubility) and temperature (e.g., reflux for faster kinetics) to improve coupling efficiency .
  • Purify via recrystallization or column chromatography to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

  • Nuclear Magnetic Resonance (NMR) :
  • 1H NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and pyridine/amine protons (δ 3.0–4.5 ppm). Integration ratios confirm substituent positions .
  • 13C NMR : Detect carbonyl (C=O, ~170 ppm) and pyridine carbons (~150 ppm) .
    • Mass Spectrometry (MS) : Confirm molecular weight via [M+H]+ peaks and fragmentation patterns to validate the amine-benzoic acid linkage .
    • Infrared (IR) Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the solid-state structure of this compound?

  • Software Tools : Use SHELXL for refinement to address anisotropic displacement ellipsoid mismatches .
  • Validation Metrics : Check R-factors (<5% for high-resolution data) and bond-length/angle deviations (e.g., C-C bonds: ±0.006 Å) .
  • Twinned Data : Apply twin law refinement in WinGX to resolve overlapping reflections .
  • Hydrogen Bonding Analysis : Use ORTEP to visualize intermolecular interactions (e.g., carboxylic acid dimers) that stabilize the crystal lattice .

Q. What experimental strategies are recommended to investigate the binding interactions of this compound with kinase targets, and how can activity assays be designed to validate inhibition mechanisms?

  • Molecular Docking : Screen against kinase active sites (e.g., ABL1 or EGFR) using PyMOL or AutoDock to predict binding modes .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (Ka/Kd) to quantify affinity .
  • Enzyme Activity Assays :
  • Use fluorescence-based substrates (e.g., ACC or coumarin derivatives) to monitor inhibition in real-time .
  • Compare IC50 values with known inhibitors (e.g., Nilotinib) to benchmark potency .
    • Competitive vs. Allosteric Inhibition : Perform kinetic assays with varying ATP concentrations to distinguish inhibition types .

Q. How can researchers address contradictory bioactivity data for this compound across different cell lines or enzymatic assays?

  • Dose-Response Curves : Ensure consistency in concentration ranges (e.g., 1 nM–100 μM) and incubation times .
  • Cell Line Validation : Use isogenic models (e.g., wild-type vs. kinase-mutant lines) to isolate target-specific effects .
  • Off-Target Screening : Employ proteome-wide profiling (e.g., KINOMEscan) to rule out nonspecific interactions .
  • Metabolic Stability : Assess compound stability in liver microsomes to account for degradation artifacts .

Methodological Considerations

  • Data Reproducibility : Always include positive/negative controls (e.g., DMSO vehicle) and triplicate measurements in assays .
  • Structural Analogues : Compare with derivatives (e.g., 3-methoxy-4-(pyridin-4-yl)benzoic acid) to establish structure-activity relationships (SAR) .
  • Software Citations : Cite SHELX , WinGX , and ORTEP when reporting crystallographic data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.